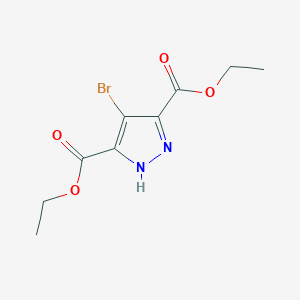

diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate

Description

Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate is a brominated pyrazole derivative featuring two ethoxycarbonyl groups at positions 3 and 5 and a bromine atom at position 3. This compound serves as a versatile synthon in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Sonogashira) due to the reactivity of the bromine substituent . Its structural features, including hydrogen-bonding capabilities of the ester carbonyl groups and steric effects from substituents, influence its crystallinity and reactivity.

Properties

Molecular Formula |

C9H11BrN2O4 |

|---|---|

Molecular Weight |

291.10 g/mol |

IUPAC Name |

diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C9H11BrN2O4/c1-3-15-8(13)6-5(10)7(12-11-6)9(14)16-4-2/h3-4H2,1-2H3,(H,11,12) |

InChI Key |

ONXZJYGXQSNZAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1)C(=O)OCC)Br |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds . Biology: It serves as a precursor in the development of biologically active molecules , including enzyme inhibitors and antibiotics . Medicine: The compound is explored for its potential in drug discovery , particularly in the treatment of inflammatory diseases and cancer . Industry: It is utilized in the production of agrochemicals , dyes , and pharmaceuticals .

Mechanism of Action

The mechanism by which diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

- Crystallographic Trends : Pyrrole analogs (e.g., diethyl pyrrole-2,5-dicarboxylate) form hydrogen-bonded dimers, whereas pyrazole derivatives exhibit varied packing depending on substituents. Bromine’s size and polarizability may disrupt dimer formation in favor of halogen-bonded networks .

Key Research Findings and Trends

Substituent-Driven Reactivity: Bromine’s leaving-group ability makes the target compound more reactive in cross-couplings than amino or cyano-substituted analogs .

Crystal Engineering: Bulky substituents (e.g., 4-cyanobenzyl) favor π-π stacking, while smaller groups (e.g., Br) may promote halogen bonding .

Biological Relevance : Brominated pyrazoles show promise in antifungal and kinase inhibition applications, though direct studies on the target compound are needed .

Biological Activity

Diethyl 4-bromo-1H-pyrazole-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article discusses its synthesis, pharmacological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The compound can be synthesized through the condensation of diethyl malonate with 4-bromo-1H-pyrazole in the presence of a base such as sodium ethoxide. The reaction pathway involves the formation of an intermediate that subsequently undergoes cyclization to yield the desired product.

Pharmacological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, possess notable antimicrobial properties. A study indicated that certain pyrazole derivatives demonstrated significant inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .

2. Antitumor Activity

The compound has been evaluated for its antitumor effects in several studies. For instance, pyrazoles have been reported to inhibit key proteins involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. This compound exhibited cytotoxic effects against cancer cell lines like MCF-7 and MDA-MB-231, with enhanced activity noted when combined with conventional chemotherapy agents like doxorubicin .

3. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. This compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process, thus reducing inflammation and associated pain .

4. Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Compounds with similar structures have shown the ability to scavenge free radicals and protect cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The presence of bromine at the 4-position on the pyrazole ring enhances its interaction with biological targets, thereby improving its potency against various diseases. Modifications at other positions may further influence its pharmacological profile.

Data Table: Biological Activities of this compound

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

- Anticancer Synergy : A study explored the synergistic effects of this compound combined with doxorubicin in breast cancer cell lines. Results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential strategy for improving treatment outcomes in resistant cancer types .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against a panel of pathogens. The results demonstrated robust activity across all tested strains, indicating its potential utility in clinical settings for treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.